molecular formula C12H7N3 B12845640 3H-Pyrrolo[2,3-c]quinoline-1-carbonitrile

3H-Pyrrolo[2,3-c]quinoline-1-carbonitrile

Cat. No.: B12845640
M. Wt: 193.20 g/mol
InChI Key: GVWPNKDAEJWCSH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3H-Pyrrolo[2,3-c]quinoline-1-carbonitrile can be achieved through several methods. One common approach involves the annulation of the pyridine ring in the final step of the synthesis. This method often employs the Pictet–Spengler reaction, which is accompanied by cyclization and oxidation . Another method involves the intramolecular Diels–Alder reaction of a 5-amino-4-methyloxazole derivative containing a propargyl fragment .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.

Chemical Reactions Analysis

Types of Reactions

3H-Pyrrolo[2,3-c]quinoline-1-carbonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinoline derivatives, while reduction can yield various reduced forms of the compound .

Scientific Research Applications

3H-Pyrrolo[2,3-c]quinoline and its derivatives, including 3H-Pyrrolo[2,3-c]quinoline-1-carbonitrile, have applications in scientific research, particularly in chemistry and medicinal chemistry . The core scaffold is found in natural products like martinelline and martinellic acid, as well as synthetic compounds with biological activity .

Scientific Research Applications
this compound serves as a building block in chemistry. Derivatives of 3H-pyrrolo[2,3-c]quinoline have demonstrated antiproliferative activity against various cancer cell lines.

Synthesis and Biological Activity
The pyrrolo[3,2-c]quinoline scaffold, discovered in 1995 with the isolation of martinelline and martinellic acid, has since been found in incargranine B and seneciobipyrrolidine . These natural products have attracted attention for their interesting structure and biological activities . Synthetic efforts have focused on replicating these alkaloids and creating analogs with specific biological activities .

Researchers have synthesized marinoquinoline-inspired molecules and explored their in vitro activity against Mycobacterium tuberculosis H37Rv . Structural similarities between synthesized compounds and known inhibitors have led to the identification of allosteric inhibitors of G5K, studied through docking and molecular dynamics simulations .

Mechanism of Action

The mechanism of action of 3H-Pyrrolo[2,3-c]quinoline-1-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit acetylcholinesterase in the human central nervous system, which is a key enzyme involved in neurotransmission . Additionally, the compound can interact with various receptors and enzymes, leading to its diverse biological activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3H-Pyrrolo[2,3-c]quinoline-1-carbonitrile is unique due to its specific carbonitrile functional group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .

Biological Activity

3H-Pyrrolo[2,3-c]quinoline-1-carbonitrile is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article will explore its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound this compound features a fused pyrrole and quinoline structure, which contributes to its reactivity and biological potential. The presence of the carbonitrile group enhances its pharmacological properties by allowing for interactions with various biological targets.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. Key mechanisms include:

  • Enzyme Inhibition : The compound has shown promise as an inhibitor of enzymes involved in critical pathways, such as those related to cancer and infectious diseases.
  • Receptor Modulation : It may modulate receptor activity through hydrogen bonding and hydrophobic interactions, leading to altered cellular responses.

Antiproliferative Activity

Research has demonstrated that derivatives of 3H-pyrrolo[2,3-c]quinoline exhibit significant antiproliferative activity against various cancer cell lines. For instance:

  • Case Study : A study evaluated several derivatives against human leukemia cell lines, showing that some compounds had GI50 values in the nanomolar range, indicating potent growth inhibition. These compounds were found to block tubulin assembly and induce apoptosis through mitochondrial depolarization and caspase activation .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Notably:

  • Antituberculosis Activity : A study reported that certain derivatives demonstrated effective antibacterial activity against Mycobacterium tuberculosis with MIC values around 4.1 mM, indicating potential as a lead compound for tuberculosis treatment .

Summary of Biological Activities

Activity Type Description Reference
AntiproliferativeInhibits growth of leukemia cell lines; induces apoptosis
AntimicrobialEffective against Mycobacterium tuberculosis; MIC values around 4.1 mM
Enzyme InhibitionPotential inhibitor of enzymes involved in cancer and infectious disease pathways

Properties

Molecular Formula

C12H7N3

Molecular Weight

193.20 g/mol

IUPAC Name

3H-pyrrolo[2,3-c]quinoline-1-carbonitrile

InChI

InChI=1S/C12H7N3/c13-5-8-6-14-11-7-15-10-4-2-1-3-9(10)12(8)11/h1-4,6-7,14H

InChI Key

GVWPNKDAEJWCSH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C=N2)NC=C3C#N

Origin of Product

United States

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